A Technical Guide to the Structural Elucidation of 8-Fluoro-6-nitro-3,4-dihydroquinolin-2(1H)-one
A Technical Guide to the Structural Elucidation of 8-Fluoro-6-nitro-3,4-dihydroquinolin-2(1H)-one
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Overview
The structural elucidation of a novel chemical entity is a cornerstone of drug discovery and chemical development. This guide provides a comprehensive, technically-grounded methodology for the unambiguous structure determination of 8-fluoro-6-nitro-3,4-dihydroquinolin-2(1H)-one, a substituted quinolinone. While this specific molecule is not extensively documented in peer-reviewed literature, its constituent functional groups and core scaffold are well-understood. Therefore, its structure can be definitively established through a logical, multi-technique analytical workflow.
This document eschews a rigid template, instead presenting a strategic, causality-driven approach. We will proceed from foundational mass and elemental composition analysis to the intricate atomic connectivity mapping provided by advanced 2D Nuclear Magnetic Resonance (NMR) spectroscopy. Each step is designed to build upon the last, creating a self-validating system that ensures the highest degree of confidence in the final structural assignment. The protocols and interpretations described herein are based on established principles and best practices in modern analytical chemistry.
Foundational Analysis: Confirming Identity and Formula
Before delving into complex structural analysis, the first principle is to verify the molecular formula and purity. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.
High-Resolution Mass Spectrometry (HRMS)
Causality: The primary objective is to obtain a highly accurate mass measurement of the molecular ion. This allows for the calculation of a unique elemental formula (C₉H₇FN₂O₃), distinguishing it from any isomers or impurities with different atomic compositions. The expected monoisotopic mass is 210.0441 Da.[1]
Experimental Protocol: LC-HRMS (ESI+)
-
Sample Preparation: Prepare a 1 mg/mL stock solution in HPLC-grade methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, coupled to a UPLC system.
-
Chromatography: Employ a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) with a water/acetonitrile gradient (both with 0.1% formic acid) to ensure sample purity and separation from potential contaminants.
-
Mass Spectrometry: Acquire data in positive electrospray ionization (ESI+) mode. The protonated molecule [M+H]⁺ is expected at m/z 210.0441 + 1.0073 = 211.0514.
-
Data Analysis: Compare the measured accurate mass to the theoretical mass. A mass error of < 5 ppm provides high confidence in the assigned elemental formula.
Tandem Mass Spectrometry (MS/MS) for Initial Structural Clues
Causality: Fragmenting the molecular ion provides preliminary information about the molecule's substructures. For nitroaromatic compounds, characteristic losses of nitro-related groups (NO, NO₂, HNO₂) are expected and can corroborate the presence of this functional group.[2][3]
Experimental Protocol: Collision-Induced Dissociation (CID)
-
Method: Perform a product ion scan on the precursor ion [M+H]⁺ (m/z 211.05).
-
Expected Fragmentation: Key fragmentation pathways for nitroaromatic compounds often involve the loss of NO₂ (46 Da) or NO (30 Da).[2][3][4] The stability of the quinolinone core may also lead to characteristic ring fissions.
The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise atomic connectivity and stereochemistry of an organic molecule. A suite of 1D and 2D experiments is required for a complete and unambiguous assignment.
Proposed Molecular Structure and Atom Numbering
To guide our NMR analysis, we will use the following proposed structure with standardized atom numbering. This numbering is crucial for discussing correlations and assignments.
Caption: Proposed structure of 8-fluoro-6-nitro-3,4-dihydroquinolin-2(1H)-one with IUPAC numbering.
1D NMR Spectroscopy: ¹H and ¹³C NMR
Causality: 1D NMR provides the fundamental chemical shift, integration, and multiplicity data for all proton and carbon environments. This initial data allows us to count the number of unique atoms and infer their immediate electronic environment.
Experimental Protocol: 1D NMR Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
Experiments:
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Standard proton-decoupled carbon experiment (e.g., zgpg30).
-
DEPT-135: Distortionless Enhancement by Polarization Transfer. This experiment is crucial for differentiating between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons are absent.
-
Predicted ¹H and ¹³C NMR Data
The following table outlines the expected chemical shifts and multiplicities. Actual values may vary based on solvent and concentration.
| Atom Position | Predicted ¹H Shift (ppm) & Multiplicity | Predicted ¹³C Shift (ppm) | DEPT-135 |
| NH -1 | 10.0 - 11.5 (broad singlet) | - | - |
| C -2 | - | ~170 (C=O) | Quaternary |
| H ₂-3 | ~2.6 (triplet, J ≈ 7 Hz) | ~30 | CH₂ (neg) |
| H ₂-4 | ~3.0 (triplet, J ≈ 7 Hz) | ~25 | CH₂ (neg) |
| C -4a | - | ~120 | Quaternary |
| H -5 | ~8.2 (doublet, J ≈ 2.5 Hz) | ~125 | CH (pos) |
| C -6 | - | ~145 | Quaternary |
| H -7 | ~7.9 (dd, J ≈ 9, 2.5 Hz) | ~115 | CH (pos) |
| C -8 | - | ~150 (d, ¹JCF ≈ 250 Hz) | Quaternary |
| C -8a | - | ~138 | Quaternary |
Note: The aromatic protons H-5 and H-7 will exhibit coupling to each other. H-7 may also show a smaller long-range coupling to the fluorine at C-8.
¹⁹F NMR Spectroscopy
Causality: Given the presence of a fluorine atom, ¹⁹F NMR is a mandatory experiment. It provides a highly sensitive and direct confirmation of the fluorine's chemical environment.[5][6][7][8][9] The large chemical shift dispersion and sensitivity of ¹⁹F NMR make it an excellent tool for structural verification.[7][8]
Experimental Protocol: ¹⁹F NMR Acquisition
-
Method: Run a standard, proton-decoupled ¹⁹F NMR experiment using the same sample prepared for ¹H/¹³C NMR.
-
Expected Spectrum: A single resonance is expected. Its chemical shift will be characteristic of a fluorine atom on an electron-deficient aromatic ring. Couplings to nearby protons (H-7) should be observable in a proton-coupled ¹⁹F spectrum.
2D NMR Spectroscopy: Connecting the Pieces
Causality: 2D NMR experiments are essential for assembling the molecular fragments identified in 1D NMR into a complete, unambiguous structure. They reveal through-bond correlations between nuclei.[10][11]
Workflow for 2D NMR Analysis
Caption: Logical workflow for NMR-based structure elucidation.
1. COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton (¹H-¹H) spin systems.
-
Key Expected Correlations:
-
A strong cross-peak between the signals for H₂-3 and H₂-4 , confirming the ethyl bridge of the dihydroquinolinone core.
-
A cross-peak between H-5 and H-7 , confirming their ortho/meta relationship on the aromatic ring.
-
2. HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To directly correlate each proton with its attached carbon atom (one-bond ¹H-¹³C correlation).[11][12]
-
Key Expected Correlations:
-
H₂-3 signal correlates to the C-3 signal.
-
H₂-4 signal correlates to the C-4 signal.
-
H-5 signal correlates to the C-5 signal.
-
H-7 signal correlates to the C-7 signal.
-
The NH proton will not show a correlation as it is attached to nitrogen.
-
3. HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: This is the most critical experiment for piecing together the entire molecular scaffold. It reveals long-range correlations (typically 2-3 bonds) between protons and carbons.[10][13][14]
-
Causality for Key Correlations:
-
Confirming the Dihydro-Lactam Ring: The protons at H₂-4 should show correlations to the carbonyl carbon C-2 and the aromatic bridgehead carbon C-8a. This definitively links the aliphatic portion to the lactam and aromatic ring.
-
Placing the Nitro Group: The aromatic proton H-5 should show a 3-bond correlation to the nitro-substituted carbon C-6 and a 2-bond correlation to C-7. Similarly, H-7 should correlate to C-5 and the bridgehead C-8a. The absence of a proton at position 6, combined with these correlations, confirms the C-6 nitro substitution.
-
Placing the Fluoro Group: The aromatic proton H-7 should show a 2-bond correlation to the fluorine-bearing carbon C-8. The NH proton may also show a correlation to C-8. This, combined with the large C-F coupling constant observed for C-8 in the ¹³C spectrum, confirms the C-8 fluorine position.
-
Key HMBC Correlations for Structural Confirmation
Caption: Critical HMBC correlations for unambiguous structure assignment.
Absolute Confirmation: X-ray Crystallography
Causality: While the combination of HRMS and comprehensive NMR analysis provides an exceptionally high degree of confidence, X-ray crystallography remains the "gold standard" for absolute and unambiguous structure determination.[15][16][17] It provides a three-dimensional model of the molecule, confirming not only connectivity but also bond lengths, bond angles, and crystal packing.[18][19]
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystallization: This is often the rate-limiting step.[15] The goal is to grow single, high-quality crystals suitable for diffraction.[15] Common methods include:
-
Slow evaporation of a solvent in which the compound is moderately soluble.
-
Vapor diffusion of an anti-solvent into a solution of the compound.
-
Slow cooling of a saturated solution.
-
-
Data Collection: A suitable crystal is mounted on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector.[17][19]
-
Structure Solution and Refinement: The diffraction data is processed using specialized software to generate an electron density map of the unit cell.[19] From this map, atomic positions are determined and refined to yield the final, precise 3D structure.
Conclusion
The structural elucidation of 8-fluoro-6-nitro-3,4-dihydroquinolin-2(1H)-one is a systematic process that relies on the synergistic application of modern analytical techniques. The workflow begins with HRMS to establish the correct molecular formula. It then proceeds to a detailed NMR investigation, starting with 1D (¹H, ¹³C, ¹⁹F) experiments to identify all unique atomic environments and culminating in 2D (COSY, HSQC, HMBC) experiments to piece together the molecular framework definitively. The key to this process is the interpretation of HMBC data, which provides the long-range connectivity information necessary to place the fluoro and nitro substituents without ambiguity. Finally, for absolute proof, single-crystal X-ray crystallography provides an irrefutable 3D model of the molecule. By following this self-validating, logic-driven approach, researchers can achieve complete and unequivocal structural assignment with the highest level of scientific integrity.
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